N-(5-bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(5-bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a pyridine ring, a nitrophenyl group, and a quinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and nitrophenyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and nitrating agents. The reaction conditions often require controlled temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. Industrial production also focuses on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, such as its ability to interact with specific biological targets or pathways.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include other quinoline derivatives, pyridine-containing compounds, and nitrophenyl-substituted molecules. Examples include:
- Quinolinecarboxamides with different substituents
- Pyridine derivatives with various halogen or nitro groups
- Nitrophenyl compounds with different aromatic or aliphatic substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
Molecular Formula |
C24H22BrClN4O4 |
---|---|
Molecular Weight |
545.8 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H22BrClN4O4/c1-12-20(23(32)29-19-7-4-13(25)11-27-19)21(15-8-14(30(33)34)5-6-16(15)26)22-17(28-12)9-24(2,3)10-18(22)31/h4-8,11,21,28H,9-10H2,1-3H3,(H,27,29,32) |
InChI Key |
ZHOLAAVKNWIOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
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